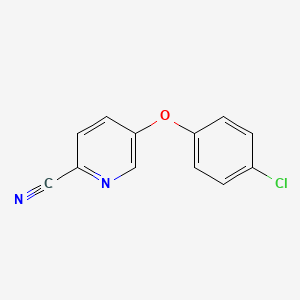

5-(4-Chlorophenoxy)picolinonitrile

Description

5-(4-Chlorophenoxy)picolinonitrile is a substituted picolinonitrile derivative characterized by a chlorophenoxy group at the 5-position of the pyridine ring. This compound belongs to a class of aromatic nitriles with applications in pharmaceuticals, agrochemicals, and materials science. The chlorophenoxy substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity. For instance, intermediates like 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (compound 7) are synthesized by refluxing 4-chloro-N-methylpicolinamide with substituted phenols in chlorobenzene, followed by purification .

Propriétés

IUPAC Name |

5-(4-chlorophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-1-4-11(5-2-9)16-12-6-3-10(7-14)15-8-12/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFPMINTEIAYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot approach provides a unique synthetic route to 3-hydroxy-4-substituted picolinonitriles, which can be further functionalized to obtain 5-(4-Chlorophenoxy)picolinonitrile.

Industrial Production Methods

Industrial production methods for 5-(4-Chlorophenoxy)picolinonitrile typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its mild reaction conditions and high functional group tolerance .

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Chlorophenoxy)picolinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of 5-(4-Chlorophenoxy)picolinonitrile include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from the reactions of 5-(4-Chlorophenoxy)picolinonitrile include various substituted picolinonitriles, heterocyclic compounds, and functionalized derivatives.

Applications De Recherche Scientifique

5-(4-Chlorophenoxy)picolinonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings.

Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes for biological targets.

Mécanisme D'action

The mechanism of action of 5-(4-Chlorophenoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The nitrile group in the compound can enhance binding affinity to the target and improve the pharmacokinetic profile of the parent molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 5-(4-Chlorophenoxy)picolinonitrile with structurally related picolinonitrile derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity: The chlorophenoxy group in 5-(4-Chlorophenoxy)picolinonitrile is moderately electron-withdrawing due to the combined inductive effects of chlorine and the ether oxygen. This contrasts with the stronger electron-withdrawing nature of the trifluoromethyl group in 5-(Trifluoromethyl)picolinonitrile, which enhances electrophilicity and stability in harsh conditions . The fluorophenyl group in 5-(4-Fluorophenyl)picolinonitrile provides a balance of lipophilicity and electronic effects, making it suitable for insecticidal applications .

Spectral and Physical Properties: The CN stretch in IR spectroscopy is a consistent feature across all nitriles (~2230 cm⁻¹). However, the ¹H-NMR shifts vary significantly; for example, 5-(4-Fluorophenyl)picolinonitrile exhibits distinct aromatic proton resonances at δ 7.36–7.92, while ethynyl-substituted analogs (e.g., 3-chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile) show additional alkyne-related signals .

Industrial and Biological Applications: 5-(Trifluoromethyl)picolinonitrile is prioritized in pharmaceutical synthesis due to the metabolic stability imparted by the CF₃ group . 5-(4-Chlorophenoxy)picolinonitrile is hypothesized to have agrochemical relevance, similar to biphenyl derivatives in , but requires further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.